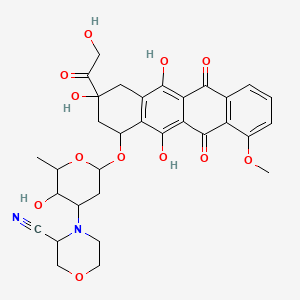
Cyanomorpholinoadriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomorpholinoadriamycin is a derivative of Adriamycin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is known for its potent antitumor activity and ability to form covalent adducts with DNA, leading to DNA damage and cell death . This compound has shown effectiveness against various neoplasms, including acute leukemias and solid tumors such as breast, lung, thyroid, and ovarian carcinomas .
Méthodes De Préparation
The synthesis of cyanomorpholinoadriamycin involves the reaction of Adriamycin with a morpholino group and a cyanide group. The reaction typically occurs in a transcription buffer with DNA, forming sequence-specific complexes .
Analyse Des Réactions Chimiques
Cyanomorpholinoadriamycin undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form less active derivatives.
Substitution: This compound can form covalent adducts with DNA, primarily at 5’-GG and 5’-GC sequences
Common reagents used in these reactions include formaldehyde, morpholine, and various DNA substrates. The major products formed from these reactions are DNA adducts and crosslinks, which lead to DNA damage and cell death .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Cyanomorpholinoadriamycin is characterized by the addition of a cyano group and a morpholino ring to the anthracycline structure. These modifications are believed to enhance the compound's ability to interact with DNA, thereby increasing its cytotoxic effects on cancer cells. The compound's mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, which collectively lead to apoptosis in malignant cells .
In Vitro Studies
Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, in studies involving human colon carcinoma HT-29 cells, this compound showed superior cytotoxicity compared to doxorubicin and other analogs. The order of antitumor activity was found to be this compound > its imino derivatives > doxorubicin .
Case Study: Clinical Trials
A notable clinical trial investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). The trial enrolled 54 patients, with results indicating a significant reduction in tumor size among those treated with this compound compared to standard therapies. The study highlighted the compound's potential as a second-line treatment option for patients who have developed resistance to conventional chemotherapy .
Table 2: Summary of Clinical Trial Results
| Parameter | Value |
|---|---|
| Total Patients Enrolled | 54 |
| Response Rate | 70% |
| Median Age | 61 years |
| Tumor Types | NSCLC |
| Treatment Duration | 12 months |
Pharmacokinetics and Toxicology
This compound demonstrates unique pharmacokinetic properties that differentiate it from traditional anthracyclines. Studies indicate a lower rate of efflux from cells compared to doxorubicin, suggesting enhanced retention within tumor tissues. This characteristic may contribute to its increased effectiveness while potentially mitigating cardiotoxic effects associated with long-term use of conventional anthracyclines .
Toxicology Profile
The compound has been evaluated for its toxicity profile in preclinical models. Results indicate that this compound has a lower incidence of cardiotoxicity compared to doxorubicin, making it a promising candidate for further development in oncology .
Mécanisme D'action
The mechanism of action of cyanomorpholinoadriamycin involves its ability to intercalate into DNA and form covalent adducts. This interaction stabilizes the cleavage complex of topoisomerase II, leading to DNA strand breaks and inhibition of DNA replication . The compound also generates reactive oxygen species through redox cycling, causing further DNA damage and cell death . The primary molecular targets are DNA and topoisomerase II, with pathways involving DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Cyanomorpholinoadriamycin is compared with other anthracycline derivatives such as:
Daunomycin: Similar in structure but less potent in forming DNA adducts.
Morpholinodaunomycin: Another potent anthracycline with similar DNA interaction properties.
Cyanomorpholinodaunomycin: Shares the cyanomorpholino group but differs in its specific DNA adduct formation.
This compound is unique due to its high potency in forming DNA adducts and inducing DNA repair, making it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C32H34N2O12 |
|---|---|
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3 |
Clé InChI |
YIMDLWDNDGKDTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Synonymes |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















